molecular formula C12H23ClN2O B3374931 1-(Piperidine-4-carbonyl)azepane hydrochloride CAS No. 1049723-07-0

1-(Piperidine-4-carbonyl)azepane hydrochloride

Cat. No.: B3374931
CAS No.: 1049723-07-0
M. Wt: 246.78 g/mol
InChI Key: NQSVSTDUXRGTLX-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)azepane hydrochloride is a chemical compound with the molecular formula C12H23ClN2O and a molecular weight of 246.78 g/mol . This compound is characterized by the presence of a piperidine ring and an azepane ring, connected through a carbonyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Piperidine-4-carbonyl)azepane hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with azepane in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

1-(Piperidine-4-carbonyl)azepane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or azepane ring is substituted with various functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(Piperidine-4-carbonyl)azepane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is used in the study of biological processes and pathways. It can act as a ligand for various receptors and enzymes, helping researchers understand their functions and interactions.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)azepane hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Piperidine-4-carbonyl)azepane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both piperidine and azepane rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

azepan-1-yl(piperidin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14;/h11,13H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVSTDUXRGTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049723-07-0
Record name 1-(piperidine-4-carbonyl)azepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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